![molecular formula C18H24N4O2S B2452985 (E)-2-(4-Methylphenyl)-N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethenesulfonamide CAS No. 1798387-82-2](/img/structure/B2452985.png)
(E)-2-(4-Methylphenyl)-N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(4-Methylphenyl)-N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethenesulfonamide is a useful research compound. Its molecular formula is C18H24N4O2S and its molecular weight is 360.48. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(4-Methylphenyl)-N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(4-Methylphenyl)-N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Herbicidal Activity
Compounds similar to (E)-2-(4-Methylphenyl)-N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethenesulfonamide have been found to exhibit significant herbicidal activity. For instance, substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds have shown excellent herbicidal effectiveness across a broad spectrum of vegetation at low application rates (Moran, 2003). Another study reported the synthesis of N-phenylsulfonyl-N'-(thiadiazol-2-yl) oxamides and triazolopyrimidinesulfonamide, which also demonstrated herbicidal activities, validating biophore models of these compounds (Ren et al., 2000).
Antimicrobial Activity
Several derivatives of triazolo[1,5-a]pyridine have been synthesized and tested for their antimicrobial properties. Studies have shown that some of these compounds are effective against a range of Gram-positive and Gram-negative bacteria, as well as yeast-like fungi. For example, pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties have been synthesized and demonstrated notable antimicrobial activity (Hassan, 2013).
Anti-asthmatic Activities
Compounds with the [1,2,4]triazolo[1,5-b]pyridazine structure, similar to the one , have been investigated for their potential in treating respiratory diseases like asthma. For instance, a study synthesized and evaluated ([1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxyalkylsulfonamides and found that some of these compounds have potent activity against bronchoconstriction in guinea pigs, indicating their potential as anti-asthmatic agents (Kuwahara et al., 1997).
Antitumor Activity
Research has also delved into the antitumor potential of derivatives of [1,2,4]triazolo[1,5-a]pyrimidine. For instance, a study found that certain derivatives demonstrated inhibitory effects on the growth of a wide range of cancer cell lines, suggesting their potential application in cancer treatment (Hafez & El-Gazzar, 2009).
Eigenschaften
IUPAC Name |
(E)-2-(4-methylphenyl)-N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S/c1-13(2)17-19-18-16(5-4-11-22(18)20-17)21-25(23,24)12-10-15-8-6-14(3)7-9-15/h6-10,12-13,16,21H,4-5,11H2,1-3H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEQSAVCWQQLBY-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC2CCCN3C2=NC(=N3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2CCCN3C2=NC(=N3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 75495022 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

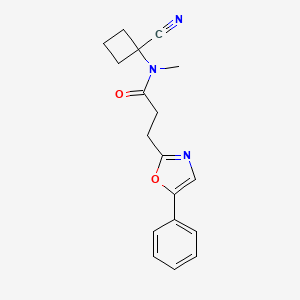
![(3E)-3-amino-3-{[(4-ethylbenzoyl)oxy]imino}propanamide](/img/structure/B2452906.png)
![[3-Amino-5-(trifluoromethyl)phenyl]methanol;hydrochloride](/img/structure/B2452907.png)
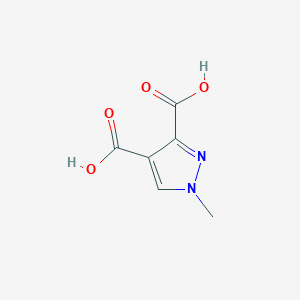
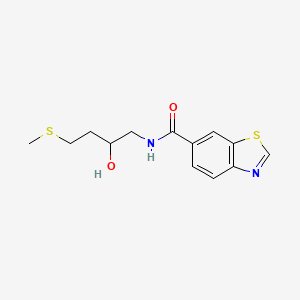
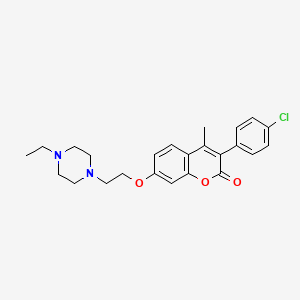
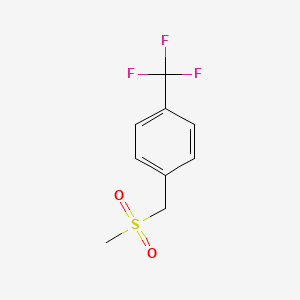
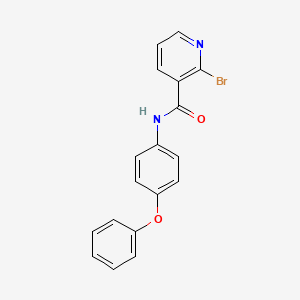
![((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2452920.png)
![Methyl 4-chloro-6-oxo-1-phenyl-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2452921.png)
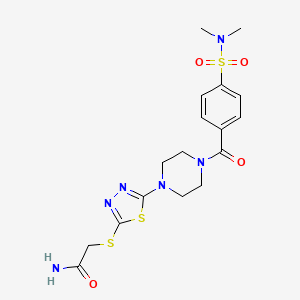

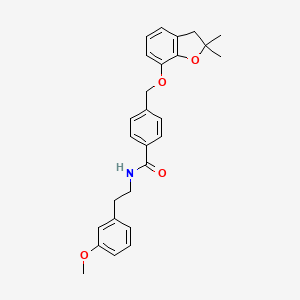
![4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]quinoline](/img/structure/B2452925.png)